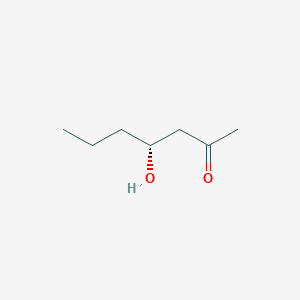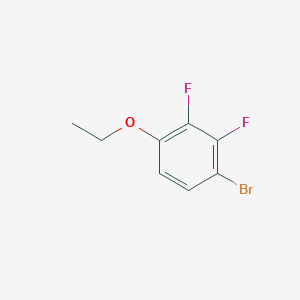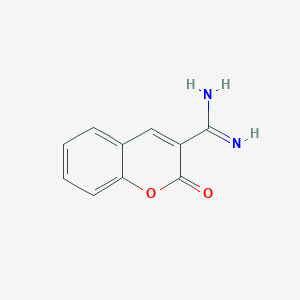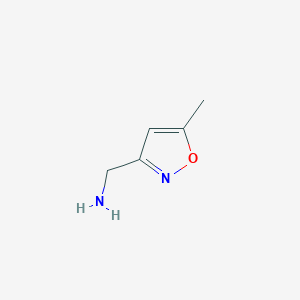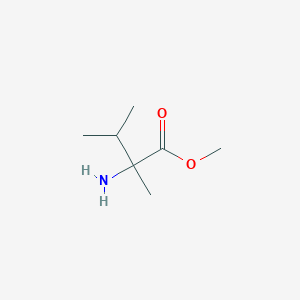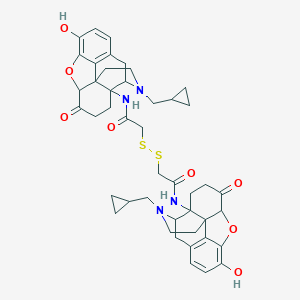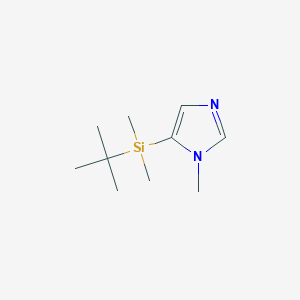![molecular formula C9H11ClO2 B136243 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone CAS No. 157134-96-8](/img/structure/B136243.png)
1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone, also known as furanone C-30, is a synthetic organic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone is not fully understood. However, it has been suggested that its antibacterial and antifungal properties may be due to its ability to disrupt cell membrane function. In addition, its potential use as a flavor and fragrance compound may be due to its ability to interact with taste and odor receptors.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone have not been extensively studied. However, it has been reported to have low toxicity and is generally considered safe for use in lab experiments.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone in lab experiments is its relatively low cost and ease of synthesis. However, its limited solubility in water may pose a challenge for certain experiments. In addition, its potential interactions with taste and odor receptors may complicate experiments in certain fields.
Future Directions
There are many potential future directions for the study of 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone. In medicinal chemistry, further studies could be conducted to explore its antibacterial and antifungal properties and potential use as an antimicrobial agent. In materials science, its potential use as a precursor for the synthesis of novel polymers could be further investigated. In addition, its interactions with taste and odor receptors could be studied in more detail to better understand its potential as a flavor and fragrance compound.
Synthesis Methods
The synthesis of 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone involves the reaction of 2,5-dimethylfuran with chloromethyl methyl ether in the presence of a strong acid catalyst. The resulting product is then treated with sodium ethoxide to yield the final product. This method has been optimized to achieve a high yield of the desired product.
Scientific Research Applications
1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been tested for its antibacterial and antifungal properties. In materials science, it has been investigated for its potential use as a precursor for the synthesis of novel polymers. In addition, it has been studied for its potential as a flavor and fragrance compound.
properties
CAS RN |
157134-96-8 |
|---|---|
Product Name |
1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone |
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-2,5-dimethylfuran-3-yl]ethanone |
InChI |
InChI=1S/C9H11ClO2/c1-5(11)9-7(3)12-6(2)8(9)4-10/h4H2,1-3H3 |
InChI Key |
RUDVNMHVPZYNBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(O1)C)C(=O)C)CCl |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)C)CCl |
synonyms |
Ethanone, 1-[4-(chloromethyl)-2,5-dimethyl-3-furanyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



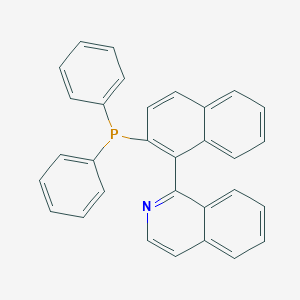
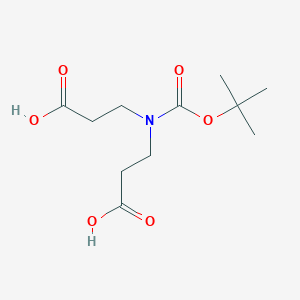
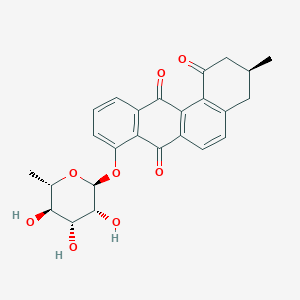

![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
